molecular formula C17H17N3O4 B3863019 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3863019
M. Wt: 327.33 g/mol
InChI Key: APEMSVQNOLOXMJ-WOJGMQOQSA-N
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Description

2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a hydrazone-based compound characterized by a central oxoacetamide backbone substituted with a 3-methoxybenzylidene hydrazinyl group and an N-linked 3-methoxyphenyl moiety. Its molecular formula is C₁₇H₁₇N₃O₄ (molecular weight: 327.34 g/mol), with a single stereoisomeric E-configuration at the hydrazone double bond, as indicated by the "(2E)" designation . The compound’s structure includes two methoxy groups at the 3-position of the benzylidene and phenyl rings, which influence electronic properties and solubility. Its ChemSpider ID is 4492119, and it is often referenced under CAS numbers such as 352012-67-0 .

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-7-3-5-12(9-14)11-18-20-17(22)16(21)19-13-6-4-8-15(10-13)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEMSVQNOLOXMJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood. it is believed to interact with biological targets through its hydrazone linkage, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazinyl-oxoacetamide derivatives, which exhibit structural diversity based on substituent positions and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound
2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
C₁₇H₁₇N₃O₄ - 3-Methoxybenzylidene
- 3-Methoxyphenyl
327.34 Reference compound with balanced lipophilicity and electronic effects. Optimal for receptor binding due to methoxy positioning .
Analog 1
2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
C₁₇H₁₇N₃O₄ - 3-Methoxybenzylidene
- 2-Methoxyphenyl
327.34 Methoxy group at 2-position on phenyl ring. Reduced steric hindrance but altered electronic interactions compared to 3-methoxy substitution .
Analog 2
2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
C₁₇H₁₇N₃O₅ - 2-Hydroxy-3-methoxybenzylidene
- 3-Methoxyphenyl
343.33 Hydroxy group at 2-position on benzylidene. Enhanced hydrogen-bonding capacity; potential for higher solubility .
Analog 3
2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
C₁₈H₁₇N₃O₃ - 3-Allyl-2-hydroxybenzylidene
- Phenyl
335.35 Allyl and hydroxy groups on benzylidene. Increased lipophilicity and steric bulk; may affect membrane permeability .
Analog 4
2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
C₁₈H₁₉N₃O₅ - 2,3-Dimethoxybenzylidene
- 4-Methoxyphenyl
357.36 Additional methoxy group on benzylidene. Enhanced electron-donating effects; potential for altered pharmacokinetics .

Key Findings from Structural Comparisons

Substituent Position Effects :

  • The 3-methoxyphenyl group in the target compound (vs. 2- or 4-methoxy in analogs) optimizes steric and electronic interactions, as seen in Analog 1, where 2-methoxy substitution reduces receptor-binding efficiency .
  • Hydroxy groups (Analog 2) improve solubility but may reduce metabolic stability due to susceptibility to oxidation .

Dimethoxy substitutions (Analog 4) amplify electron-donating effects, which could enhance binding to electron-deficient biological targets .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via Schiff base condensation between hydrazides and aldehydes/ketones, as outlined in . Modifications in substituents require tailored starting materials (e.g., 3-methoxybenzaldehyde for the target compound).

Biological Activity

The compound 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O4
  • Molecular Weight : 327.33 g/mol
  • SMILES Notation : COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC

The structural characteristics of this compound include a hydrazone linkage, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored. In vitro studies have demonstrated that compounds with similar functional groups can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

A study involving cell viability assays showed that:

Cell Line IC50 (µM)
MCF-720
HeLa25

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, including enzymes involved in metabolic pathways or receptors associated with cell signaling.

  • Enzyme Inhibition : The hydrazone moiety may act as a competitive inhibitor for certain enzymes, disrupting metabolic processes in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis via ROS-mediated pathways.

Case Studies and Literature Review

Despite a lack of extensive literature specifically on this compound, related studies provide insight into its potential applications:

  • A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of similar hydrazone derivatives, emphasizing their role in inhibiting tumor growth in animal models.
  • Another research article focused on antimicrobial activity, demonstrating how structural modifications can enhance efficacy against resistant bacterial strains.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide?

Methodological Answer:
The synthesis typically involves a two-step process:

Hydrazone Formation : Condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate. Reaction conditions include ethanol or methanol as solvents and heating under reflux (60–80°C) for 4–6 hours .

Coupling with Oxoacetamide : Reacting the hydrazone with N-(3-methoxyphenyl)-2-oxoacetamide in dimethylformamide (DMF) or ethanol, often using potassium carbonate (K₂CO₃) as a base. The reaction is monitored via TLC, and the product is purified via recrystallization (methanol/water) or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions in hydrazone formation .
  • Catalyst Screening : Bases like K₂CO₃ or triethylamine improve reaction efficiency.
  • Temperature Control : Lower temperatures (25–40°C) reduce decomposition, while reflux accelerates hydrazone formation.
  • Design of Experiments (DOE) : Statistical methods (e.g., response surface methodology) identify optimal molar ratios, solvent volumes, and reaction times .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazinylidene and methoxyphenyl moieties. Aromatic protons appear at δ 6.8–7.5 ppm, while the oxoacetamide carbonyl resonates near δ 165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.1322 for C₁₉H₁₈N₃O₅) .

Advanced: How can computational methods enhance structural analysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry, aligning with experimental NMR/IR data .
  • Molecular Docking : Screens potential biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) by simulating ligand-receptor interactions .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assays measure cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated .
  • Anti-inflammatory Testing : COX-2 inhibition assays quantify prostaglandin E₂ (PGE₂) suppression .

Advanced: How can researchers identify the molecular targets of this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified proteins (e.g., kinases or receptors) .
  • CRISPR-Cas9 Knockouts : Gene-edited cell lines help confirm target dependency (e.g., apoptosis pathways) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

Basic: What are common chemical transformations observed in this compound?

Methodological Answer:

  • Hydrolysis : Acidic/basic conditions cleave the hydrazone bond, yielding 3-methoxybenzaldehyde and N-(3-methoxyphenyl)-2-oxoacetamide .
  • Oxidation : Hydrogen peroxide converts the hydrazinyl group to a diazene derivative .
  • Substitution Reactions : Electrophilic aromatic substitution at the methoxyphenyl ring (e.g., nitration or halogenation) .

Advanced: How can kinetic studies elucidate reaction mechanisms?

Methodological Answer:

  • Rate Constant Determination : Pseudo-first-order kinetics under varying concentrations of reactants .
  • Isotope Labeling : ¹⁵N-labeled hydrazine traces bond reorganization via NMR .
  • Computational Modeling : Transition state analysis using Gaussian or ORCA software identifies rate-limiting steps .

Basic: How should researchers address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Screening : DMSO (≤1% v/v) is preferred for stock solutions. For aqueous buffers, use co-solvents like PEG-400 .
  • Surfactant Addition : Polysorbate-80 (0.01–0.1%) enhances solubility without cytotoxicity .

Advanced: How can conflicting data on bioactivity be resolved?

Methodological Answer:

  • Dose-Response Repetition : Validate IC₅₀ values across multiple cell lines and assay types (e.g., ATP vs. resazurin-based viability) .
  • Polymorphism Analysis : Differential scanning calorimetry (DSC) and PXRD identify crystalline forms affecting solubility and activity .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl] derivatives) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

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